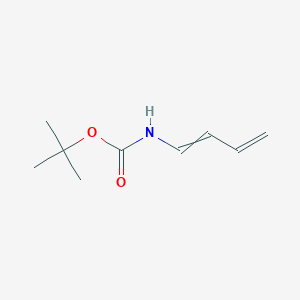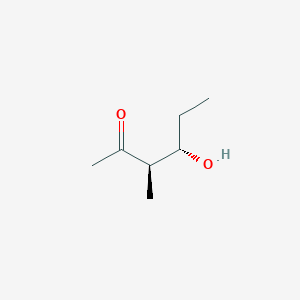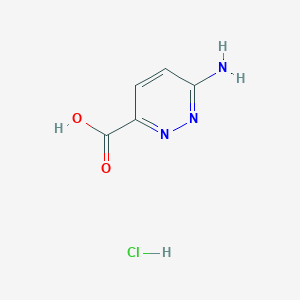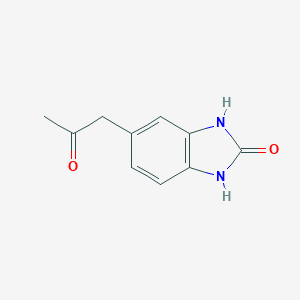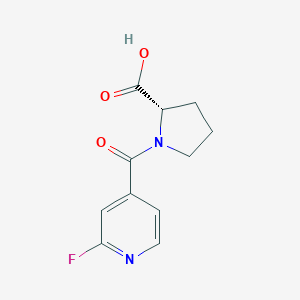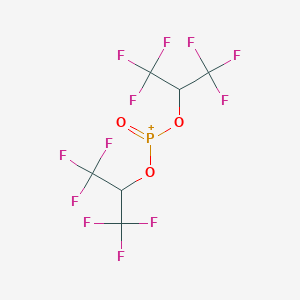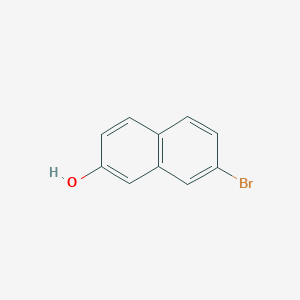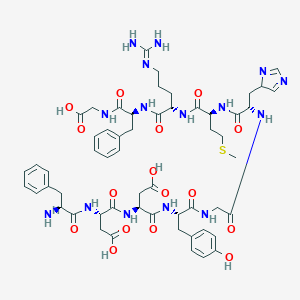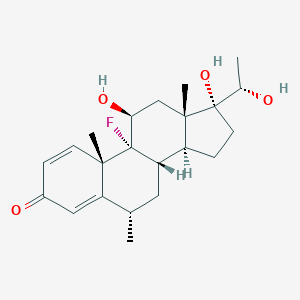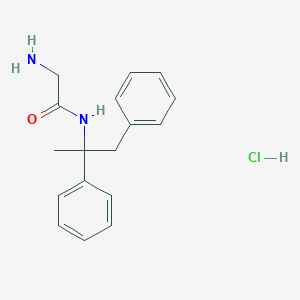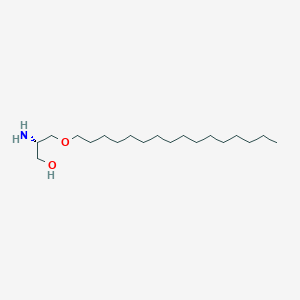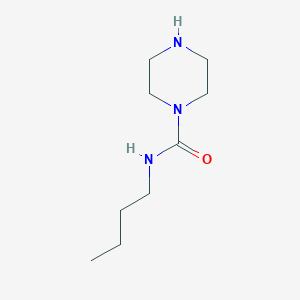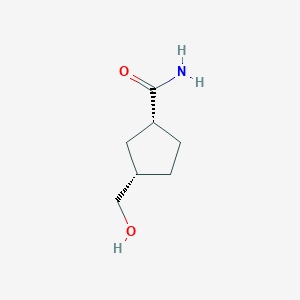
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI), also known as CPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCA is a cyclic amide that is structurally similar to other compounds that have been shown to have various biological activities. In
Mécanisme D'action
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has been shown to act as a partial agonist for the GPR84 receptor, which is involved in immune response and inflammation. Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has also been shown to inhibit the interaction between the protein NEMO and IKK, which is involved in the NF-κB signaling pathway. This inhibition leads to decreased inflammation and has potential therapeutic applications.
Effets Biochimiques Et Physiologiques
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has also been shown to protect neurons from oxidative stress and excitotoxicity, making it a potential therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has several advantages for use in lab experiments, including its high purity and yield, as well as its well-characterized structure and mechanism of action. However, Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments using Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI).
Orientations Futures
There are several future directions for research on Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI), including the development of more potent and selective ligands for GPR84 and the investigation of Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI)'s potential as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) and its potential applications in drug discovery.
Méthodes De Synthèse
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) can be synthesized through a multi-step process starting with the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime. The oxime can then be reduced to cyclopentanone methylamine, which can be further reacted with formaldehyde to form Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI). The synthesis of Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has been optimized to yield high purity and high yield, making it a reliable compound for scientific research.
Applications De Recherche Scientifique
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has been shown to have various scientific research applications, including as a ligand for G-protein-coupled receptors (GPCRs) and as an inhibitor of protein-protein interactions. Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has been studied for its potential use in drug discovery, as it has been shown to have activity against various disease targets, including cancer, inflammation, and neurological disorders.
Propriétés
Numéro CAS |
116940-85-3 |
|---|---|
Nom du produit |
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) |
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
(1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C7H13NO2/c8-7(10)6-2-1-5(3-6)4-9/h5-6,9H,1-4H2,(H2,8,10)/t5-,6+/m0/s1 |
Clé InChI |
DTJRIJIYNXZJHM-NTSWFWBYSA-N |
SMILES isomérique |
C1C[C@H](C[C@H]1CO)C(=O)N |
SMILES |
C1CC(CC1CO)C(=O)N |
SMILES canonique |
C1CC(CC1CO)C(=O)N |
Synonymes |
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




